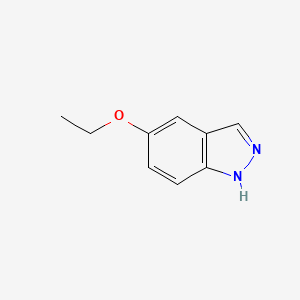

5-Ethoxy-1H-indazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-12-8-3-4-9-7(5-8)6-10-11-9/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAOULLTESKBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622091 | |

| Record name | 5-Ethoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518990-35-7 | |

| Record name | 5-Ethoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-Ethoxy-1H-indazole

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethoxy-1H-indazole

Abstract: this compound is a heterocyclic compound of significant interest in medicinal chemistry and material science. As a derivative of the indazole scaffold, a privileged structure in drug discovery, understanding its physicochemical properties is paramount for its application in the development of novel therapeutics and functional materials.[1][2][3] This guide provides a comprehensive overview of the core . Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from analogous structures and established chemical principles to predict key parameters. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, designed to equip researchers and drug development professionals with a practical framework for characterization.

Introduction to this compound

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrazole ring. They exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H tautomer generally being the more thermodynamically stable.[2][4] The indazole motif is considered a bioisostere of indole and is a core component of numerous FDA-approved drugs, including the antiemetic Granisetron and the kinase inhibitor Axitinib.[2][5] This prevalence highlights the scaffold's favorable interactions with biological targets.

This compound (CAS No. 518990-35-7) is a derivative featuring an ethoxy (-OCH₂CH₃) group at the 5-position of the indazole core. This substitution is anticipated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for synthetic chemists.[1] The ethoxy group, in particular, may enhance solubility and stability, which are critical factors for both laboratory and industrial applications.[1]

Core Physicochemical Properties

The following section details the known and predicted . It is critical to note that while properties such as molecular formula and weight are definitive, others like melting point, solubility, pKa, and LogP are estimations based on the properties of related indazole derivatives and general chemical principles. These predicted values serve as a baseline for experimental verification.

| Property | Value / Prediction | Source / Rationale |

| CAS Number | 518990-35-7 | [1][6] |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | Brown solid | [1] |

| Melting Point | Predicted: 100-130 °C | Based on melting points of similar substituted indazoles. For example, Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate has a melting point of 119–121 °C.[5] Experimental verification is required. |

| Solubility | Predicted: Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). | The aromatic core confers low aqueous solubility. The ethoxy group may slightly improve solubility over unsubstituted indazole.[1] Expected to be soluble in dilute acid and base via salt formation. |

| pKa (Acidity) | Predicted: 13-15 | The N-H proton on the pyrazole ring is the primary acidic site. The parent 1H-indazole has a pKa of ~14. The electron-donating ethoxy group is expected to slightly increase this value (decrease acidity). |

| pKa (Basicity) | Predicted: 1-2 | The pyridine-like nitrogen (N2) is the basic center. The parent 1H-indazole has a pKa of 1.22 for its conjugate acid. The ethoxy group's mild electron-donating effect may slightly increase basicity. |

| LogP (Lipophilicity) | Predicted: 2.0 - 2.5 | The XLogP3-AA value for the isomeric 5-Ethoxy-1-methyl-1H-benzimidazole is 1.8.[7] Given the similar structure, a value in this range is a reasonable starting point. The positive value indicates that the compound is more soluble in a lipid phase than in an aqueous phase. |

Experimental Protocols for Physicochemical Characterization

For any newly synthesized batch or commercial sample of this compound, empirical determination of its properties is essential. The following protocols describe standard, reliable methods for characterizing its solubility, lipophilicity, and acidity/basicity.

Solubility Profile Determination

Rationale: A qualitative solubility assessment provides crucial information about a compound's polarity and the presence of ionizable functional groups. This is a foundational step for designing purification, formulation, and biological assay protocols. The workflow follows a logical progression from neutral to acidic and basic aqueous solutions.[8]

Methodology:

-

Preparation: Label five small test tubes. Add ~10 mg of this compound to each.

-

Water Solubility: To the first tube, add 1 mL of deionized water. Vigorously shake or vortex for 60 seconds. Observe if the solid dissolves completely.[9][10]

-

Aqueous Acid Solubility: If insoluble in water, add 1 mL of 5% hydrochloric acid (HCl) to the second tube.[11] Shake vigorously and observe. Solubility indicates the presence of a basic functional group (the N2 nitrogen).

-

Aqueous Base Solubility: If insoluble in water, add 1 mL of 5% sodium hydroxide (NaOH) to the third tube.[11] Shake vigorously and observe. Solubility indicates an acidic functional group (the N-H proton).

-

Aqueous Bicarbonate Solubility: If soluble in 5% NaOH, add 1 mL of 5% sodium bicarbonate (NaHCO₃) to the fourth tube.[9] Shake and observe. Solubility in NaHCO₃ suggests a relatively strong acid; insolubility suggests a weak acid. 1H-indazoles are typically weak acids and are not expected to dissolve in NaHCO₃.

-

Organic Solvent Solubility: To the fifth tube, add 1 mL of a common organic solvent (e.g., methanol or DMSO). Shake and observe.

Caption: Workflow for qualitative solubility testing.

Lipophilicity (LogP) Determination via Shake-Flask Method

Rationale: Lipophilicity, quantified as the partition coefficient (LogP), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The shake-flask method, though time-consuming, is the universally recognized gold standard for LogP determination.[12][13] It directly measures the partitioning of a compound between n-octanol and water.

Methodology:

-

Phase Preparation: Prepare a mutually saturated solution of n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate overnight.

-

Sample Preparation: Prepare a stock solution of this compound in the n-octanol-saturated water phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a separatory funnel, combine 10 mL of the water-saturated n-octanol with 10 mL of the compound's stock solution.

-

Equilibration: Shake the funnel vigorously for 15-30 minutes to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the layers to fully separate. If an emulsion forms, gentle centrifugation may be required.

-

Quantification: Carefully collect samples from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

-

P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogP = log₁₀(P)

-

Caption: Shake-Flask method for LogP determination.

pKa Determination via Potentiometric Titration

Rationale: The acid dissociation constant (pKa) governs the ionization state of a molecule at a given pH, which profoundly affects its solubility, membrane permeability, and receptor binding. Potentiometric titration is a robust method for determining pKa by measuring pH changes upon the addition of a titrant.[14]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture (e.g., 50% methanol/water) to ensure solubility throughout the titration.

-

Titration for Acidic pKa (N-H):

-

Titrate the solution with a standardized strong base (e.g., 0.1 M KOH).

-

Record the pH of the solution using a calibrated pH meter after each incremental addition of the titrant.

-

-

Titration for Basic pKa (N2):

-

Titrate a separate, fresh solution with a standardized strong acid (e.g., 0.1 M HCl).

-

Record the pH after each incremental addition of the acid titrant.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added. This will generate a sigmoidal titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point (the inflection point of the sigmoid curve), where the concentrations of the protonated and deprotonated species are equal.[14]

-

Anticipated Spectroscopic Features

For a researcher who has synthesized this compound, spectroscopic analysis is the primary method of structural confirmation. Based on its structure, the following spectral characteristics are expected:

-

¹H NMR:

-

Ethoxy Group: A triplet signal around δ 1.4 ppm (3H, -CH₃) and a quartet around δ 4.1 ppm (2H, -OCH₂-).

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 6.8-8.0 ppm) corresponding to the protons on the benzene ring.

-

Indazole N-H: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Approximately nine distinct signals are expected.

-

Ethoxy Group: Two signals around δ 15 ppm (-CH₃) and δ 64 ppm (-OCH₂-).

-

Aromatic Carbons: Signals in the range of δ 100-160 ppm. The carbon attached to the ethoxy group (C5) will be significantly shielded.

-

-

IR Spectroscopy:

-

N-H Stretch: A broad absorption band in the range of 3100-3300 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C-O Stretch: A strong absorption band for the aryl-alkyl ether around 1250 cm⁻¹.

-

C=C/C=N Stretches: Absorptions in the 1500-1620 cm⁻¹ region characteristic of the aromatic rings.

-

Conclusion

This compound represents a valuable scaffold for chemical and pharmaceutical research. While specific experimental data on its physicochemical properties are not widely published, this guide establishes a robust predictive baseline and provides the necessary experimental framework for its complete characterization. The determination of solubility, pKa, and LogP, as detailed herein, are indispensable steps in unlocking the full potential of this compound in drug discovery and materials science, enabling rational design and optimization for future applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 518990-35-7 [amp.chemicalbook.com]

- 7. 5-Ethoxy-1-methyl-1H-benzimidazole | C10H12N2O | CID 761904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. scribd.com [scribd.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An Investigator's Guide to Elucidating the Mechanism of Action of 5-Ethoxy-1H-indazole: A Framework for Target Identification and Validation

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] While many complex indazole derivatives have been extensively studied, the fundamental mechanism of action for simpler analogues such as 5-Ethoxy-1H-indazole remains to be fully elucidated. This technical guide presents a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and characterize the pharmacological profile of this compound. By leveraging established knowledge of the broader indazole class, we propose potential biological targets and provide detailed, field-proven experimental protocols for hypothesis testing and validation. This document is designed not as a static review, but as a dynamic, self-validating roadmap for discovery, integrating causality behind experimental choices with robust methodologies to ensure scientific integrity.

Introduction: The Indazole Scaffold and the Question of this compound's Bioactivity

Indazole-containing compounds are prominent heterocyclic structures in drug discovery, recognized for their diverse pharmacological properties.[1][3] Marketed drugs such as Pazopanib and Entrectinib, both kinase inhibitors, feature the indazole core, highlighting its significance in oncology.[3] The biological activity of indazole derivatives is often attributed to their ability to act as bioisosteres of indoles, engaging in key hydrogen bonding and hydrophobic interactions with various enzymatic targets.[5]

The specific compound, this compound, is a relatively simple derivative. The ethoxy substitution at the 5-position is of particular interest, as modifications at this position on the indazole ring have been shown to influence potency and selectivity for various targets.[6] Given the lack of direct studies on this compound, this guide will propose and explore three primary, plausible mechanisms of action based on the activities of structurally related compounds:

-

Hypothesis 1: Inhibition of Protein Kinases , particularly Fibroblast Growth Factor Receptors (FGFRs).

-

Hypothesis 2: Modulation of Monoamine Oxidase B (MAO-B) .

-

Hypothesis 3: General Cytotoxic or Anti-proliferative Effects via unknown mechanisms.

This guide will provide the strategic and methodological tools to systematically test these hypotheses.

Proposed Mechanism 1: Kinase Inhibition - Targeting the FGFR Family

The inhibition of protein kinases is a well-established mechanism for indazole derivatives.[1][2][7] Specifically, compounds bearing a 5-alkoxy-1H-indazole moiety have demonstrated potent inhibitory activity against FGFRs, a family of receptor tyrosine kinases often dysregulated in cancer.[1][7]

Rationale for Investigating FGFR Inhibition

FGFR signaling is crucial in cell proliferation, differentiation, and angiogenesis.[7] The indazole nucleus can effectively mimic the hinge-binding motifs of ATP, leading to competitive inhibition.[4] We hypothesize that this compound may act as a fragment or a scaffold that can occupy the ATP-binding pocket of FGFRs.

Experimental Workflow for FGFR Target Validation

The following workflow is designed to ascertain if this compound directly inhibits FGFRs and their downstream signaling pathways.

Caption: Experimental workflow for validating FGFR inhibition.

Detailed Experimental Protocols

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of FGFR isoforms.

-

Materials: Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 enzymes; a suitable substrate (e.g., poly(Glu, Tyr) 4:1); ATP; this compound; kinase assay buffer; ADP-Glo™ Kinase Assay kit.

-

Procedure:

-

Prepare a dilution series of this compound in DMSO.

-

In a 96-well plate, add the kinase buffer, the test compound, and the recombinant FGFR enzyme.

-

Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition relative to a DMSO control.

-

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.

-

Objective: To assess the effect of this compound on the phosphorylation of FGFR and its downstream effectors in a cellular context.

-

Materials: FGFR-amplified cancer cell line (e.g., NCI-H1581); cell culture medium; FGF ligand; this compound; lysis buffer; primary antibodies against p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH); HRP-conjugated secondary antibodies; ECL substrate.

-

Procedure:

-

Seed NCI-H1581 cells and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with FGF ligand for 15 minutes.

-

Wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Proposed Mechanism 2: Monoamine Oxidase B (MAO-B) Inhibition

Indazole- and indole-5-carboxamides have been identified as highly potent and selective reversible inhibitors of MAO-B.[8] MAO-B is a key enzyme in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's.

Rationale for Investigating MAO-B Inhibition

The 5-substituted indazole scaffold in this compound shares structural similarities with known MAO-B inhibitors.[8] It is plausible that this compound could fit into the active site of MAO-B, disrupting its catalytic activity.

Experimental Workflow for MAO-B Target Validation

Caption: Workflow for validating and characterizing MAO-B inhibition.

Detailed Experimental Protocol

-

Objective: To measure the inhibitory activity of this compound against human MAO-B and assess its selectivity over MAO-A.

-

Materials: Recombinant human MAO-A and MAO-B; MAO substrate (e.g., benzylamine for MAO-B); MAO-Glo™ Assay kit; this compound.

-

Procedure:

-

Prepare a dilution series of the test compound.

-

In separate wells of a 96-well plate, add MAO-A or MAO-B enzyme, assay buffer, and the test compound.

-

Incubate for 15 minutes at room temperature.

-

Add the MAO substrate to initiate the reaction.

-

Incubate for 60 minutes at room temperature.

-

Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.

-

Incubate for 20 minutes and measure luminescence.

-

-

Data Analysis: Calculate the percent inhibition for both MAO-A and MAO-B and determine the IC50 values to assess potency and selectivity.

General Anti-proliferative and Cytotoxicity Screening

It is crucial to assess the broader effects of this compound on cell viability to identify potential cytotoxic mechanisms that may be independent of specific targets like FGFR or MAO-B.

Experimental Protocol: MTT Assay for Cell Viability

-

Objective: To evaluate the effect of this compound on the metabolic activity and proliferation of various human cancer cell lines.

-

Materials: A panel of human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[4]; cell culture media; this compound; MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution; DMSO.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach for 24 hours.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each cell line.

Data Summary and Interpretation

To facilitate a clear interpretation of the experimental outcomes, all quantitative data should be systematically tabulated.

Table 1: Summary of In Vitro Potency and Cellular Activity

| Assay Type | Target/Cell Line | Parameter | Result (e.g., IC50 in µM) |

| Kinase Assay | FGFR1 | IC50 | |

| Kinase Assay | FGFR2 | IC50 | |

| Kinase Assay | FGFR3 | IC50 | |

| Kinase Assay | FGFR4 | IC50 | |

| MAO Assay | MAO-A | IC50 | |

| MAO Assay | MAO-B | IC50 | |

| Cell Viability | A549 | IC50 | |

| Cell Viability | K562 | IC50 | |

| Cell Viability | PC-3 | IC50 | |

| Cell Viability | Hep-G2 | IC50 |

Conclusion and Future Directions

This guide provides a structured and hypothesis-driven approach to unraveling the mechanism of action of this compound. By systematically executing the outlined biochemical and cell-based assays, researchers can efficiently identify and validate its primary biological targets. Positive results in any of these pathways would warrant further investigation, including in vivo efficacy studies in relevant animal models, detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, and advanced proteomics or transcriptomics to uncover novel targets or off-target effects. The indazole scaffold continues to be a rich source of therapeutic innovation, and a thorough understanding of its simpler derivatives is fundamental to unlocking its full potential.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of 1H-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the discovery and historical development of 1H-indazole derivatives. From their initial synthesis in the 19th century to their current status as a privileged scaffold in medicinal chemistry, we will trace the evolution of their synthesis, structural elucidation, and diverse applications.

Part 1: The Genesis of Indazole Chemistry: Foundational Discoveries

The journey into the world of indazoles began in the late 19th century, a period of immense progress in organic chemistry. The initial synthesis of the indazole core structure is attributed to the seminal work of German chemist Emil Fischer.

The Fischer Indazole Synthesis (1883)

Emil Fischer's pioneering work in 1883 marked the first documented synthesis of an indazole derivative. This acid-catalyzed cyclization of o-hydrazinobenzaldehyde laid the groundwork for future explorations into this heterocyclic system. While groundbreaking, this method was limited in its scope and often resulted in a mixture of isomers.

Conceptual Workflow of the Fischer Indazole Synthesis

Caption: Conceptual flow of the Fischer Indazole Synthesis.

Early Synthetic Expansions and Structural Debates

Following Fischer's discovery, other chemists began to explore alternative routes to the indazole nucleus. The Jacobson synthesis (1893) and the Davis-Beirut reaction (1902) provided new, albeit often harsh, methods for constructing the indazole ring. A significant challenge during this era was the definitive structural elucidation of these new compounds. The exact tautomeric form—whether the hydrogen atom resided on the N1 or N2 position of the pyrazole ring—was a subject of considerable debate until the advent of modern spectroscopic techniques provided conclusive evidence for the predominance of the 1H-indazole tautomer.

Part 2: The Evolution of Synthetic Methodologies

The 20th and early 21st centuries have witnessed a paradigm shift in the synthesis of 1H-indazole derivatives, driven by the demand for more efficient, versatile, and regioselective methods.

Transition Metal-Catalyzed Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, revolutionized the synthesis of functionalized 1H-indazoles. These methods offer mild reaction conditions, broad functional group tolerance, and precise control over the position of substitution.

Table 1: Comparison of Key Modern Synthetic Methods for 1H-Indazoles

| Synthetic Method | Key Reactants | Catalyst System | Key Advantages |

| Suzuki Coupling | Indazole-halide/triflate + Boronic acid/ester | Pd catalyst + Base | Wide availability of boronic acids, excellent functional group tolerance. |

| Heck Coupling | Indazole-halide/triflate + Alkene | Pd catalyst + Base | Forms C-C bonds with alkenes, useful for vinyl-substituted indazoles. |

| Buchwald-Hartwig Amination | Indazole-halide/triflate + Amine | Pd catalyst + Base + Ligand | Efficient formation of N-aryl and N-alkyl indazoles. |

| C-H Activation | Indazole + Coupling Partner | Transition metal catalyst (e.g., Pd, Rh, Ru) | Atom-economical, avoids pre-functionalization of the indazole core. |

Detailed Protocol: Suzuki-Miyaura Cross-Coupling for C3-Arylation of 1H-Indazole

This protocol describes a general procedure for the synthesis of a 3-aryl-1H-indazole, a common structural motif in many biologically active molecules.

Objective: To synthesize 3-phenyl-1H-indazole from 3-iodo-1H-indazole and phenylboronic acid.

Materials:

-

3-iodo-1H-indazole

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Experimental Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine 3-iodo-1H-indazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: To this mixture, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-phenyl-1H-indazole.

Justification of Experimental Choices:

-

Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and must be protected to prevent catalyst deactivation.

-

Ligand: Triphenylphosphine stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle.

-

Base: Potassium carbonate is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.

-

Solvent System: The dioxane/water mixture provides a homogenous solution for both the organic and inorganic reagents.

Part 3: The Ascendance of 1H-Indazoles in Drug Discovery

The unique physicochemical properties of the 1H-indazole scaffold, including its ability to act as both a hydrogen bond donor and acceptor, have made it a "privileged structure" in medicinal chemistry. This has led to the development of numerous drugs and clinical candidates across a wide range of therapeutic areas.

Key Therapeutic Applications

1H-indazole derivatives have demonstrated significant therapeutic potential, particularly in oncology, inflammation, and neuroscience.

-

Oncology: A notable example is Pazopanib , a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. It functions by inhibiting the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and other kinases involved in tumor growth and angiogenesis.

-

Anti-inflammatory and Analgesic: Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is commonly used for the relief of pain and inflammation.

-

Antiemetic: Granisetron is a serotonin 5-HT₃ receptor antagonist used to prevent nausea and vomiting induced by chemotherapy and radiotherapy.

Signaling Pathway: Mechanism of Action of Pazopanib

Caption: Pazopanib inhibits VEGFR autophosphorylation.

Part 4: Future Outlook and Emerging Frontiers

The historical journey of 1H-indazole derivatives is a testament to their enduring importance in chemical science. Current research continues to push the boundaries, with a focus on:

-

Novel Synthetic Methodologies: The development of more sustainable and atom-economical synthetic routes, such as C-H activation, remains a key area of investigation.

-

Expanded Therapeutic Applications: The exploration of 1H-indazoles in new therapeutic areas, including neurodegenerative and infectious diseases, is an active field of research.

-

Materials Science: The unique photophysical properties of certain indazole derivatives are being harnessed for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

The rich history and versatile nature of the 1H-indazole scaffold ensure its continued prominence in both academic research and industrial applications for the foreseeable future.

5-Ethoxy-1H-indazole CAS number and chemical identifiers

An In-Depth Technical Guide to 5-Ethoxy-1H-indazole

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's properties, synthesis, and applications. The document synthesizes field-proven insights with established scientific principles to serve as a practical resource.

Introduction: The Indazole Scaffold in Modern Science

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[1] These bicyclic heterocyclic compounds, consisting of a fused benzene and pyrazole ring, are largely synthetic in origin and exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[2] this compound, a specific derivative, serves as a crucial building block in the synthesis of complex therapeutic agents, leveraging its unique electronic and structural characteristics to interact effectively with biological targets.[3] This guide will explore the core chemical identifiers, synthetic pathways, key applications, and safety protocols associated with this versatile compound.

PART 1: Core Chemical and Physical Profile

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and development.

Chemical Identifiers

The following table summarizes the key identifiers for this compound, ensuring accurate documentation and material sourcing.

| Identifier | Value | Source |

| CAS Number | 518990-35-7 | [3][4] |

| Molecular Formula | C₉H₁₀N₂O | [3] |

| Molecular Weight | 162.19 g/mol | [3] |

| PubChem CID | 22055966 | [3] |

| MDL Number | MFCD08059262 | [3] |

Physicochemical Properties

These properties are critical for determining appropriate handling, storage, and application conditions.

| Property | Value | Source |

| Appearance | Brown solid | [3] |

| Purity | ≥ 95% (HPLC) | [3] |

| Storage Conditions | Store at 0-8 °C, in a dry area | [3][5] |

| Solubility | Information not widely available, but expected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate. |

PART 2: Synthesis and Mechanistic Rationale

The synthesis of indazole derivatives is a well-established field in organic chemistry. While multiple routes exist, a common and reliable method involves the diazotization and subsequent cyclization of a substituted aniline precursor.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize this compound starts from 4-ethoxy-2-methylaniline. The choice of this precursor is causal: the positions of the ethoxy and methyl groups on the aniline ring directly dictate the final substitution pattern of the indazole product after cyclization.

The workflow can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative methodology adapted from established procedures for analogous compounds, such as 5-Methoxy-1H-indazole.[6]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethoxy-2-methylaniline in glacial acetic acid. The solution is cooled to 0-5 °C in an ice-water bath.

-

Causality: Acetic acid serves as both the solvent and the acidic medium required for the formation of nitrous acid. Low temperatures are critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

-

-

Diazotization: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. The addition is controlled to manage the exothermic reaction.

-

Causality: Sodium nitrite reacts with the acid to form nitrous acid in situ, which then reacts with the primary amine group of the aniline to form the diazonium salt.

-

-

Cyclization: After the addition is complete, the reaction mixture is stirred at the low temperature for a specified period, then allowed to warm to room temperature. The intramolecular cyclization occurs, forming the indazole ring.

-

Causality: The warming provides the activation energy needed for the diazonium group to react with the adjacent methyl group's activated C-H bond, leading to ring closure and formation of the thermodynamically stable 1H-indazole tautomer.[2]

-

-

Work-up and Purification: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.

-

Final Purification: The crude product is purified using column chromatography on silica gel to yield pure this compound.[6]

-

Self-Validation: The purity of the final compound must be confirmed by HPLC and its identity verified through spectroscopic methods (NMR, MS) as described in Part 4.

-

PART 3: Applications in Research and Drug Discovery

This compound is primarily utilized as a versatile building block for constructing more complex, biologically active molecules.[3] Its structure is amenable to functionalization at several positions, allowing for the systematic exploration of chemical space in drug discovery programs.

Scaffold for Kinase Inhibitors

A prominent application of the indazole core is in the development of kinase inhibitors for oncology.[1] For instance, derivatives of 5-substituted-1H-indazoles have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key targets in various cancers.[2][7]

The drug design process often follows a fragment-based or structure-guided approach, where the this compound core provides a stable anchor to orient other functional groups for optimal binding to the target enzyme's active site.

Caption: Role of this compound as a scaffold in a drug discovery workflow.

Broader Research Applications

Beyond oncology, this compound and its derivatives are explored in:

-

Neuroscience: Investigating the effects of indazole derivatives on neurological pathways related to conditions like anxiety and depression.[3]

-

Material Science: Incorporation into polymers to enhance properties such as thermal stability.[3]

-

Biochemical Assays: Used to study enzyme activities and molecular interactions, providing insights into fundamental biochemical processes.[3]

PART 4: Spectroscopic Characterization (Predictive Analysis)

Confirming the structure of a synthesized compound is paramount. Based on the known structure of this compound, the following spectral data can be predicted.

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (~6.8-7.5 ppm) corresponding to the three protons on the benzene ring. - Ethoxy Group: A quartet (~4.1 ppm) for the -OCH₂- protons and a triplet (~1.4 ppm) for the -CH₃ protons. - N-H Proton: A broad singlet at a downfield chemical shift (>10 ppm), characteristic of an acidic proton. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (~110-160 ppm). - Ethoxy Group: Two signals in the aliphatic region, one for the -OCH₂- carbon (~64 ppm) and one for the -CH₃ carbon (~15 ppm). |

| IR Spectroscopy | - N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹. - C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. - C=C Stretch: Aromatic ring stretches in the 1450-1600 cm⁻¹ region. - C-O Stretch: A strong absorption around 1240 cm⁻¹ for the aryl ether linkage. |

| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 162, corresponding to the molecular weight of the compound. |

PART 5: Safety, Handling, and Storage

Proper laboratory practice is essential when working with any chemical intermediate. The following guidelines are based on safety data sheets for structurally related indazole compounds.[5][8][9]

Hazard Identification and PPE

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected before use.[5]

-

Eye Protection: Use safety glasses with side-shields or goggles.[5]

-

Skin and Body Protection: A lab coat or complete suit protecting against chemicals is required.[5]

-

Respiratory Protection: In case of dust formation, use a particle respirator (e.g., P95 or P1 type).[5]

-

First Aid and Emergency Procedures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[5]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation occurs.[5]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation where dust is formed.[5] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, well-ventilated place. Store under recommended conditions (0-8 °C) to ensure stability.[3]

Conclusion

This compound stands out as a valuable and versatile heterocyclic intermediate. Its well-defined chemical properties, accessible synthetic routes, and proven utility as a scaffold for high-value molecules, particularly in kinase inhibitor development, underscore its importance in modern chemical and pharmaceutical research. Adherence to rigorous synthetic, analytical, and safety protocols is essential for harnessing its full potential in the laboratory and beyond.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 518990-35-7 [amp.chemicalbook.com]

- 5. angenechemical.com [angenechemical.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 5-Ethoxy-1H-indazole as a Versatile Building Block in Organic Synthesis

Foreword: The Strategic Value of the Indazole Scaffold in Modern Synthesis

The indazole nucleus, a bioisostere of indole, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in a variety of hydrogen bonding interactions have made it a cornerstone in the design of numerous therapeutic agents, particularly in oncology.[3] Compounds incorporating the indazole core are found in a range of FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[3][4]

Within the diverse family of indazole derivatives, those bearing an alkoxy substituent at the 5-position are of particular strategic importance. This functionalization provides a critical handle to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also serving as a key vector for further molecular elaboration. This guide focuses specifically on 5-ethoxy-1H-indazole , a versatile and increasingly important building block for researchers, medicinal chemists, and drug development professionals. Herein, we provide a comprehensive overview of its synthesis, key reactivity patterns, and proven applications, grounded in mechanistic insights and detailed experimental protocols.

Core Attributes of this compound

Physicochemical Properties

This compound is a crystalline solid at room temperature. The presence of the ethoxy group at the C5 position subtly influences the electronic nature of the bicyclic system compared to its unsubstituted parent. It increases the electron density of the benzene ring, which can affect the regioselectivity of electrophilic aromatic substitution reactions. The ethoxy group also provides a handle to improve solubility in organic solvents, a practical advantage in many synthetic applications.

Spectroscopic Characterization

-

¹H NMR: The proton on the indazole nitrogen (N1-H) is expected to appear as a broad singlet in the downfield region (typically >10 ppm), a characteristic feature of N-H protons in heteroaromatic systems. The aromatic protons will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The ethoxy group will present as a characteristic quartet (CH₂) and triplet (CH₃).

-

¹³C NMR: The spectrum will show distinct signals for the eight carbon atoms of the indazole core and the two carbons of the ethoxy group. The carbon atom C5, directly attached to the oxygen, will be significantly shifted downfield.

-

IR Spectroscopy: Key vibrational bands will include a broad N-H stretch around 3100-3300 cm⁻¹ and C-O stretching vibrations for the ether linkage around 1200-1250 cm⁻¹.

Synthesis of the this compound Core

The most common and industrially scalable methods for constructing the indazole ring system involve the diazotization of a suitably substituted aniline, followed by intramolecular cyclization. The following protocol is adapted from established procedures for the synthesis of the analogous 5-methoxy-1H-indazole.

Proposed Synthetic Workflow

The synthesis commences with 4-ethoxy-2-methylaniline, which undergoes diazotization using sodium nitrite in an acidic medium, followed by an intramolecular cyclization to form the indazole ring.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Representative)

Materials:

-

4-Ethoxy-2-methylaniline

-

Sodium Nitrite (NaNO₂)

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Hydrochloric Acid (HCl)

-

Ammonia solution

-

Ethyl Acetate

-

Brine

Procedure:

-

Acetylation: In a two-necked flask equipped with a thermometer, slowly add 4-ethoxy-2-methylaniline to a mixture of glacial acetic acid and acetic anhydride. The reaction is exothermic.

-

Nitrosation: Cool the resulting mixture in an ice bath. Introduce a stream of nitrous gases (generated from the reaction of sodium nitrite with acid) at a controlled rate, maintaining a low temperature.

-

Cyclization/Decomposition: After the addition is complete, allow the mixture to warm to room temperature and then gently heat it in a water bath (around 50-60°C) until the evolution of nitrogen gas ceases. This indicates the formation of the indazole ring.

-

Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Extract with dilute hydrochloric acid.

-

Precipitation: Treat the combined acidic extracts with an excess of ammonia solution to precipitate the crude this compound.

-

Purification: Collect the solid by filtration, wash with water, and dry. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Key Synthetic Transformations of this compound

The true value of this compound lies in its utility as a versatile scaffold for further functionalization. The two nitrogen atoms and the carbon positions of the heterocyclic ring are all potential sites for modification.

Regioselective N-Alkylation: The N1 vs. N2 Challenge

A critical consideration in the functionalization of 1H-indazoles is the regioselectivity of N-alkylation, as substitution can occur at either the N1 or N2 position, leading to different regioisomers with distinct biological activities.[5] The outcome of this reaction is highly dependent on the choice of base and solvent, a classic example of kinetic versus thermodynamic control.[6][7]

-

Causality Behind Experimental Choices:

-

N1-Alkylation (Thermodynamic Product): Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) typically favors the formation of the N1-alkylated product.[6][7] The rationale is that the sodium cation coordinates to the indazolide anion, and the resulting complex is more stable when the sodium is at the less sterically hindered N1 position. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6]

-

N2-Alkylation (Kinetic Product): Conditions employing a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can often lead to mixtures of N1 and N2 isomers, or in some cases, favor the N2 isomer.[5] The formation of the N2-substituted product is often considered the kinetically favored pathway.

-

Caption: Control of regioselectivity in N-alkylation.

Detailed Protocol for N1-Selective Alkylation:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of this compound in anhydrous THF.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

-

Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Re-cool the mixture to 0°C and add the alkylating agent (e.g., ethyl bromide, 1.1 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

| Reaction | Base | Solvent | Typical Outcome | Reference |

| N-Alkylation | NaH | THF | Predominantly N1-isomer | [6][7] |

| N-Alkylation | K₂CO₃/Cs₂CO₃ | DMF | Mixture of N1/N2 or predominantly N2 | [5] |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the indazole core, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance. To utilize these reactions, a halogen (typically Br or I) is often required on the indazole ring. This can be introduced at various positions (e.g., C3, C4, C6) through standard halogenation procedures.

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds by coupling an organoboron species with an organohalide.[2][8] This reaction is widely used to introduce aryl or heteroaryl substituents onto the indazole scaffold, a common strategy in the synthesis of kinase inhibitors.[9]

-

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for an efficient reaction. Catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often effective for these types of couplings due to their stability and ability to promote both oxidative addition and reductive elimination steps of the catalytic cycle.[8] An inorganic base, such as potassium carbonate, is required to activate the boronic acid.

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol for Suzuki-Miyaura Coupling (Representative):

-

Setup: In a reaction vessel, combine the halo-5-ethoxy-1H-indazole (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.5 equivalents), and potassium carbonate (2.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (typically 2-5 mol%).

-

Solvent and Degassing: Add a mixture of solvents, commonly 1,4-dioxane and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 2-12 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite. Partition the filtrate between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

| Catalyst | Base | Solvent System | Typical Yields | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | Good to Excellent | [2][8] |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Moderate to Good | [8] |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the facile creation of arylamines.[10][11] This reaction is particularly valuable in medicinal chemistry for linking the indazole core to various amine-containing fragments.

-

Causality Behind Experimental Choices: This reaction's success hinges on the use of bulky, electron-rich phosphine ligands, such as XPhos or BrettPhos, which stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[12] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and generate the active nucleophile.

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol for Buchwald-Hartwig Amination (Representative):

-

Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base (e.g., sodium tert-butoxide).

-

Reagent Addition: Add the halo-5-ethoxy-1H-indazole and the desired primary or secondary amine.

-

Solvent: Add an anhydrous solvent, such as toluene or dioxane.

-

Reaction: Seal the tube and heat the reaction mixture with stirring at 80-110°C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the mixture, dilute with an organic solvent, and filter through Celite. Concentrate the filtrate and purify the residue by column chromatography.

| Catalyst/Ligand System | Base | Solvent | Application | Reference |

| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Arylation of primary/secondary amines | [12][13] |

| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | Arylation of primary amines | [10] |

Applications in Drug Discovery: The Kinase Inhibitor Landscape

The this compound scaffold is a key component in the design of potent and selective kinase inhibitors. The ethoxy group can occupy a specific pocket in the ATP-binding site of the kinase, contributing to the overall binding affinity and selectivity of the molecule. Numerous patents claim 5-substituted indazole derivatives for the inhibition of a wide range of kinases, including Glycogen Synthase Kinase 3 (GSK-3), Rho kinase (ROCK), and Janus Kinases (JAKs), highlighting the therapeutic potential of this scaffold in oncology and inflammatory diseases.[14]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation, coupled with its predictable reactivity in key transformations such as regioselective N-alkylation and palladium-catalyzed cross-coupling reactions, makes it an attractive starting point for the synthesis of complex molecular architectures. The proven importance of the indazole scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, ensures that this compound will continue to be a molecule of significant interest to researchers in both academic and industrial settings. This guide provides the foundational knowledge and practical protocols necessary to effectively harness the synthetic potential of this important heterocyclic core.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.ucc.ie [research.ucc.ie]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 14. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]

5-Ethoxy-1H-indazole and Its Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Indazole Scaffold

The 1H-indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a wide array of biological targets.[1][3] Unlike its indole bioisostere, the indazole ring system is relatively rare in nature, making it a compelling starting point for novel synthetic compounds with diverse pharmacological activities.[1][3] The thermodynamic stability of the 1H-tautomer over the 2H-form makes it the predominant isomer in most synthetic and biological contexts.[1][3]

Derivatives of 1H-indazole have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] This has led to the successful development of several FDA-approved drugs containing the indazole core, such as the antiemetic granisetron and the kinase inhibitor axitinib.[1][4] The 5-position of the indazole ring is a particularly attractive point for substitution, allowing for the modulation of a compound's physicochemical and pharmacological properties. This guide focuses on 5-Ethoxy-1H-indazole and its analogs, exploring their synthesis, chemical characteristics, and potential as therapeutic agents.

Synthesis of this compound and Its Analogs

Proposed Synthetic Pathway for this compound

This proposed synthesis begins with the commercially available 4-ethoxy-2-methylaniline. The key steps involve the formation of a diazonium salt and its subsequent intramolecular cyclization to yield the desired this compound.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from 5-Methoxy-1H-indazole Synthesis)

Materials:

-

4-Ethoxy-2-methylaniline

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Chloroform

-

Saturated aqueous Sodium Chloride solution

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Chloroform/Methanol mixture)

Procedure:

-

Diazotization:

-

Under ice-water bath conditions, slowly add a solution of sodium nitrite in water to a solution of 4-ethoxy-2-methylaniline in glacial acetic acid.

-

Strictly control the temperature to not exceed 25°C during the addition.

-

Continuously stir the reaction mixture at room temperature overnight.

-

-

Work-up and Extraction:

-

After the reaction is complete, pour the mixture into water.

-

Extract the aqueous layer with chloroform.

-

Combine the organic layers and wash with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Remove the solvent by distillation under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., chloroform/methanol) to afford pure this compound.

-

Causality Behind Experimental Choices:

-

Diazotization: The use of sodium nitrite in an acidic medium (acetic acid) is a classic method for converting a primary aromatic amine to a diazonium salt, which is the key reactive intermediate for the subsequent cyclization.

-

Temperature Control: Maintaining a low temperature during diazotization is crucial to prevent the decomposition of the unstable diazonium salt.

-

Intramolecular Cyclization: The in-situ formed diazonium salt undergoes an intramolecular electrophilic aromatic substitution, where the diazonium group attacks the ortho-methyl group, leading to the formation of the pyrazole ring of the indazole system.

-

Purification: Column chromatography is a standard and effective technique for separating the desired product from any unreacted starting materials or side products, ensuring high purity of the final compound.

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of this compound are expected to be similar to other alkoxy-substituted indazoles. The ethoxy group at the 5-position will influence its polarity, solubility, and potential for hydrogen bonding.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| XLogP3 | ~2.0 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

Expected Spectroscopic Data:

Based on the known spectroscopic data of analogous compounds, the following characteristic signals are expected for this compound:

-

¹H NMR:

-

A triplet and a quartet in the upfield region corresponding to the ethyl protons of the ethoxy group.

-

Aromatic protons on the benzene ring, with characteristic splitting patterns influenced by the substitution.

-

A broad singlet for the N-H proton of the indazole ring.

-

-

¹³C NMR:

-

Aliphatic signals for the ethoxy group carbons.

-

Aromatic signals for the carbons of the indazole core.

-

-

IR Spectroscopy:

-

Characteristic N-H stretching vibrations.

-

C-O stretching vibrations for the ether linkage.

-

Aromatic C-H and C=C stretching vibrations.

-

Biological Activities and Therapeutic Potential of this compound Analogs

While the specific biological activity of this compound has not been extensively reported, the broader class of 5-alkoxy-1H-indazole analogs has shown significant promise in various therapeutic areas. The indazole scaffold is a known "hinge-binder" for many kinases, making it a valuable core for the development of kinase inhibitors.

Kinase Inhibition: A Promising Avenue

A notable example is a series of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles, which have been identified as potent pan-Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3] One of the lead compounds from this series, featuring a complex ether linkage at the 5-position that includes an ethoxy moiety, exhibited impressive inhibitory activity against FGFR1-4 in the nanomolar range.[3] This highlights the potential of the this compound scaffold as a starting point for the design of novel kinase inhibitors for oncology applications.

Caption: Proposed mechanism of action for this compound analogs as kinase inhibitors.

Other Potential Therapeutic Applications

Given the wide range of biological activities reported for indazole derivatives, this compound and its analogs could also be explored for other therapeutic applications, including:

-

Anti-inflammatory Activity: Many indazole derivatives have shown potent anti-inflammatory effects.[1][3]

-

Antimicrobial Activity: The indazole nucleus is present in compounds with antibacterial and antifungal properties.[1]

-

Serotonin Receptor Modulation: Indazole-based compounds have been investigated as ligands for serotonin receptors, suggesting potential applications in neurological disorders.[6]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its straightforward synthesis, adaptable from established protocols for analogous compounds, makes it an accessible starting point for medicinal chemistry campaigns. The demonstrated potent activity of a complex this compound analog as a pan-FGFR inhibitor strongly suggests that simpler analogs also warrant investigation as kinase inhibitors.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activity across a panel of relevant targets, particularly protein kinases. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of analogs with diverse substitutions at other positions of the indazole ring, will be crucial for optimizing potency and selectivity. The insights gained from such studies could pave the way for the development of novel and effective drugs for the treatment of cancer and other diseases.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Novel Indazole Derivatives

Introduction: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The indazole, a bicyclic heterocycle featuring a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in drug discovery.[1] Its rigid structure, synthetic accessibility, and capacity for crucial hydrogen bonding interactions have solidified its role in designing a multitude of biologically active compounds.[1][2] While rarely found in nature, synthetic indazole derivatives exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV effects.[3][4]

The thermodynamic stability of the 1H-indazole tautomer over the 2H-form makes it the predominant and most studied isomer in biological contexts.[3] The significance of this scaffold is underscored by its presence in several FDA-approved drugs. For instance, Pazopanib and Axitinib are kinase inhibitors used in cancer therapy, while Bendazac and Benzydamine are established non-steroidal anti-inflammatory drugs (NSAIDs).[2][5] This guide provides an in-depth technical overview of the primary biological activities of novel indazole derivatives, focusing on their mechanisms of action, key structure-activity relationships (SAR), and the validated experimental protocols used for their evaluation.

I. Anticancer Activity: Targeting Dysregulated Kinase Signaling

The proliferation of cancer cells is often driven by aberrant signaling pathways controlled by protein kinases. The indazole nucleus serves as an excellent ATP-competitive pharmacophore, effectively blocking the ATP-binding site of various kinases and thereby inhibiting their function.[1][6] This has made kinase inhibition a primary mechanism for the anticancer effects of indazole derivatives.[5][7]

A. Mechanism of Action: Kinase Inhibition

Indazole-based compounds have been developed to target a range of kinases critical for tumor growth, angiogenesis, and metastasis.[7] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Anaplastic Lymphoma Kinase (ALK), and Aurora kinases.[2][8] By inhibiting these kinases, the derivatives disrupt downstream signaling cascades, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to reduced cell proliferation, induction of apoptosis, and suppression of angiogenesis.[9][10] For example, the FDA-approved drug Entrectinib is a potent inhibitor of ALK.[2]

Below is a diagram illustrating the general mechanism of action for an indazole-based kinase inhibitor targeting the VEGFR signaling pathway.

Caption: Inhibition of VEGFR signaling by a novel indazole derivative.

B. Data Summary: In Vitro Antiproliferative Activity

The antiproliferative effects of novel indazole derivatives are commonly assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

| Compound ID | R¹ Substituent | R² Substituent | Cell Line | IC₅₀ (µM) | Reference |

| 93 | Pyrrolopyridinyl | H | HL-60 | 0.0083 | [2] |

| 93 | Pyrrolopyridinyl | H | HCT116 | 0.0013 | [2] |

| 97 | (details in ref) | (details in ref) | SK-MEL-3 | 1.12 | [2] |

| 2f | (details in ref) | Phenyl-based | 4T1 (Breast) | 0.23 - 1.15 | [7][9] |

| 13j | (details in ref) | (details in ref) | A549 (Lung) | 0.010 | [11] |

C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[12] It relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[13]

Protocol Steps:

-

Cell Seeding: Plate cancer cells (e.g., 4T1, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the indazole derivatives in serum-free medium. The final concentration of the solvent (typically DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[14] Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include appropriate controls: vehicle control (DMSO only), negative control (untreated cells), and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[15] Incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilizing agent (e.g., cell-culture grade DMSO or a 0.01 M HCl solution in isopropanol) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

II. Anti-inflammatory Activity: Modulation of Cyclooxygenase (COX) Enzymes

Chronic inflammation is a key factor in many diseases. The anti-inflammatory properties of several indazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[16][17] Commercially available drugs like Bendazac exemplify the success of this scaffold in treating inflammation.[2]

A. Mechanism of Action: COX-2 Inhibition

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and highly expressed at sites of inflammation.[18] Selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[19] Many indazole derivatives show significant and selective inhibitory activity against COX-2.[16][20]

B. Data Summary: In Vitro COX-2 Inhibition

The inhibitory potency (IC₅₀) and selectivity for COX-2 over COX-1 are critical parameters for evaluating novel anti-inflammatory indazole derivatives.

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Indazole | 23.42 | >50 | >2.1 | [16] |

| 5-Aminoindazole | 12.32 | >50 | >4.1 | [16] |

| Compound 18 | (not specified) | (not specified) | (Selective) | [20] |

| Compound 23 | (not specified) | (not specified) | (Selective) | [20] |

C. Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

This assay measures the ability of a test compound to inhibit the peroxidase activity of recombinant human COX-2.[18][21] The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[18]

Protocol Steps:

-

Reagent Preparation: Prepare all reagents as specified by a commercial kit (e.g., from Cayman Chemical or Sigma-Aldrich). This includes the assay buffer, COX probe, cofactor, and recombinant COX-2 enzyme.

-

Compound Preparation: Dissolve test indazole derivatives in DMSO to prepare stock solutions. Create a serial dilution in assay buffer. Celecoxib or another known COX-2 inhibitor should be used as a positive control.[18]

-

Assay Plate Setup: In a 96-well plate, add the following to each well:

-

75 µL COX Assay Buffer

-

10 µL of the test compound dilution or control

-

1 µL COX Probe solution

-

2 µL COX Cofactor working solution

-

1 µL recombinant human COX-2 enzyme

-

-

Initiate Reaction: Start the enzymatic reaction by adding 10 µL of arachidonic acid substrate solution to each well.

-